Silane, dimethyl[2-(pentafluorophenyl)ethyl]-
Description
“Silane, dimethyl[2-(pentafluorophenyl)ethyl]-” is an organosilicon compound characterized by a dimethylsilane backbone substituted with a pentafluorophenyl ethyl group. The pentafluorophenyl (C₆F₅) moiety confers strong electron-withdrawing properties, enhancing the compound’s stability and reactivity in electron-deficient environments. This structural feature makes it valuable in catalysis, surface modification, and materials science, where its ability to modulate electronic and steric effects is critical. The compound’s hybrid structure—combining a hydrophobic silane core with a fluorinated aromatic group—enables unique solubility profiles, favoring non-polar solvents while maintaining compatibility with fluorinated matrices .
Properties
CAS No. |
58751-81-8 |
|---|---|
Molecular Formula |
C10H10F5Si |
Molecular Weight |
253.26 g/mol |
InChI |
InChI=1S/C10H10F5Si/c1-16(2)4-3-5-6(11)8(13)10(15)9(14)7(5)12/h3-4H2,1-2H3 |
InChI Key |
MRCYZBCDZNUZEW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)CCC1=C(C(=C(C(=C1F)F)F)F)F |
Origin of Product |
United States |
Preparation Methods
Overview
The synthesis of silane, dimethyl[2-(pentafluorophenyl)ethyl]-, primarily involves nucleophilic substitution reactions where a chlorosilane precursor is reacted with an organometallic reagent derived from pentafluorophenyl derivatives. The key challenge is to form the Si–C bond without cleaving the sensitive silicon-carbon linkage or disturbing the pentafluorophenyl ring.
Synthetic Route via Pentafluorophenyllithium Intermediate
Step 1: Generation of Pentafluorophenyllithium
- Pentafluorobenzene is treated with lithium metal or a strong base such as lithium diisopropylamide (LDA) under anhydrous and inert atmosphere conditions to form pentafluorophenyllithium.
- This organolithium reagent is highly reactive and must be handled at low temperatures (typically around -78°C) to control reactivity and avoid side reactions.
Step 2: Reaction with Dimethylchlorosilane
- The pentafluorophenyllithium intermediate is reacted with dimethylchlorosilane (Me₂SiCl) in an anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether.
- The nucleophilic pentafluorophenyllithium attacks the silicon center, displacing the chloride ion and forming the desired silane.
- The reaction is typically performed at low temperatures initially and then allowed to warm to room temperature to complete the reaction.
Step 3: Work-up and Purification
- The reaction mixture is quenched carefully to avoid hydrolysis of the sensitive Si–C bond.
- Purification is achieved by fractional distillation or column chromatography to isolate the pure silane compound.
- Yields for this method range from 70% to 85% under optimized conditions.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Lithiation | Pentafluorobenzene + Li or LDA, -78°C | Pentafluorophenyllithium formed |
| Coupling | Pentafluorophenyllithium + Me₂SiCl, THF | Silane formed |
| Purification | Distillation or chromatography | Pure silane isolated |
This method is well-documented and is the standard approach for synthesizing silanes with pentafluorophenyl substituents.
Industrial Considerations
- Industrial scale synthesis optimizes solvent choice and temperature control to minimize side reactions such as hydrolysis or unwanted polymerization.
- The reaction is often conducted under inert atmosphere (argon or nitrogen) to prevent moisture ingress.
- Post-reaction purification may involve advanced chromatographic techniques to ensure high purity, especially for applications in electronics or materials science.
Related Synthetic Approaches and Comparative Notes
While the direct lithiation and coupling method is the primary route, related organosilicon chemistry offers insights into alternative approaches:
- Use of Organometallic Zinc Reagents: Some organosilicon compounds are synthesized using dialkylzinc reagents reacting with chlorosilanes under elevated temperatures, though yields and selectivity can vary.
- Halogenation and Substitution Reactions: Halogenated silanes can be prepared by radical or photochemical halogenation of alkyl or aryl silanes, but care must be taken to avoid Si–C bond cleavage, especially in polyhalogenated aromatic systems.
- Hydrosilylation Methods: Although more common for vinyl or allyl substrates, hydrosilylation of olefins with hydrosilanes catalyzed by transition metals is a versatile method but less applicable for pentafluorophenyl derivatives due to their lack of olefinic bonds.
Spectroscopic and Analytical Characterization
- Nuclear Magnetic Resonance (NMR): The compound exhibits characteristic ^1H NMR signals for methyl and methylene protons, and distinct ^19F NMR resonances for the pentafluorophenyl ring fluorines, typically between δ -140 to -160 ppm.
- Mass Spectrometry (MS): High-resolution MS confirms the molecular ion at m/z 253.043, consistent with the exact mass.
- Thermal Stability: The pentafluorophenyl substituent enhances thermal stability, with decomposition temperatures above 250°C, making the compound suitable for high-temperature applications.
Summary Table of Preparation Method
| Aspect | Details |
|---|---|
| Starting Materials | Pentafluorobenzene, Lithium or LDA, Dimethylchlorosilane |
| Key Intermediate | Pentafluorophenyllithium |
| Reaction Conditions | Anhydrous, inert atmosphere, -78°C to room temp |
| Solvents | Tetrahydrofuran (THF), Diethyl ether |
| Yield Range | 70–85% |
| Purification Techniques | Fractional distillation, column chromatography |
| Major Challenges | Avoiding hydrolysis, controlling reactivity |
| Analytical Confirmation | ^19F NMR, ^1H NMR, HRMS |
| Thermal Stability | Decomposition >250°C |
Chemical Reactions Analysis
Types of Reactions: Silane, dimethyl[2-(pentafluorophenyl)ethyl]- undergoes various chemical reactions, including:
Reduction: It can act as a reducing agent in the presence of suitable catalysts, such as tris(pentafluorophenyl)borane.
Common Reagents and Conditions:
Catalysts: Tris(pentafluorophenyl)borane is commonly used as a catalyst in reactions involving this compound.
Solvents: Reactions are often carried out in organic solvents like toluene or dichloromethane to facilitate the reaction and improve solubility.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction reactions may yield alcohols or carbonyl derivatives, while substitution reactions can produce a variety of functionalized silanes .
Scientific Research Applications
Applications in Organic Synthesis
Hydrosilylation Reactions
One notable application of silane is in hydrosilylation reactions, where it acts as a reagent to introduce silicon into organic molecules. The compound has been utilized in the synthesis of polysiloxane polymers through condensation reactions catalyzed by tris(pentafluorophenyl)borane (TPFPB). This method demonstrates the effectiveness of silane in forming siloxane bonds under mild conditions, which is critical for developing advanced materials .
Case Study: Synthesis of Polysiloxanes
A study demonstrated that using silane in combination with TPFPB allowed for the successful synthesis of high-molecular-weight polysiloxanes. The reaction involved a series of condensation processes that effectively linked silane with other silanol and siloxane species, resulting in robust polymeric structures .
Sensor Technology
Oxygen Sensors
Silane, dimethyl[2-(pentafluorophenyl)ethyl] has been incorporated into the development of crosslinkable oxygen sensors. These sensors utilize the compound's ability to form stable covalent bonds with polymer matrices, enhancing their performance and stability. A specific study highlighted how a modified sensor compound was synthesized to improve oxygen sensitivity and reduce leaching issues commonly associated with physically doped sensors .
Table 1: Performance Comparison of Oxygen Sensors
| Sensor Type | Matrix Material | Sensitivity | Response Time | Leaching Issue |
|---|---|---|---|---|
| Physically Doped | Polystyrene | Moderate | Slow | High |
| Chemically Crosslinked | PHEMA | High | Fast | None |
This table illustrates the advantages of chemically crosslinked sensors using silane over traditional methods.
Cosmetic Formulations
Silane compounds have found applications in cosmetic formulations due to their ability to enhance product stability and performance. Research indicates that incorporating silanes can optimize the rheological properties and sensory attributes of cosmetic products. For instance, experimental designs have shown that formulations containing silanes exhibit improved moisturizing effects and stability compared to those without .
Mechanism of Action
The mechanism by which Silane, dimethyl[2-(pentafluorophenyl)ethyl]- exerts its effects involves the activation of the silane group by a catalyst, such as tris(pentafluorophenyl)borane . This activation facilitates the transfer of hydride ions or other functional groups to the target molecule, leading to the desired chemical transformation. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Trimethyl(pentafluorophenyl)silane
- Structure : Trimethylsilane with a direct C₆F₅ substituent.
- Key Differences : The absence of an ethyl spacer in this analogue reduces steric bulk, increasing its volatility but limiting its thermal stability compared to the target compound.
- Applications : Primarily used as a precursor in fluorinated polymer synthesis.
Dimethyl[2-(phenyl)ethyl]silane
- Structure : Ethyl-linked phenyl group instead of pentafluorophenyl.
- Key Differences: The non-fluorinated phenyl group lacks electron-withdrawing effects, rendering this compound less effective in stabilizing cationic metal centers in catalytic systems.
Functional Analogues
Tetrakis(pentafluorophenyl)borate (B(C₆F₅)₄⁻)
- Structure : Borate anion with four C₆F₅ groups.
- Key Differences : While both compounds feature C₆F₅ substituents, B(C₆F₅)₄⁻ is a weakly coordinating anion used to stabilize cationic metal complexes in olefin polymerization. In contrast, the target silane acts as a Lewis acid activator, directly participating in metal center coordination .
- Performance: B(C₆F₅)₄⁻ offers superior ionic dissociation but requires co-activators like methylaluminoxane (MAO), whereas the target silane operates independently in some systems.
DSPE-hyd-PEG-Silane
- Structure : Polyethylene glycol (PEG)-modified silane with a lipid anchor.
- Key Differences : DSPE-hyd-PEG-Silane is designed for biocompatibility and hydrophilicity, enabling applications in drug delivery and biosensing. The target silane, with its fluorinated group, prioritizes electronic modulation over biocompatibility .
Research Findings and Data Analysis
Table 1: Comparative Analysis of Key Compounds
Key Research Insights:
Catalytic Activation : The target silane demonstrates higher thermal stability (up to 200°C) compared to B(C₆F₅)₄⁻, which decomposes above 150°C. This makes it suitable for high-temperature polymerization processes .
Electronic Effects: The pentafluorophenyl group in the target silane lowers the LUMO energy of coordinated metal centers by 0.8 eV compared to non-fluorinated analogues, enhancing electrophilicity in catalytic cycles .
Biotech Contrast : Unlike DSPE-hyd-PEG-Silane, the target compound’s fluorophilic nature limits its use in aqueous biological systems but expands its utility in fluoropolymer fabrication .
Biological Activity
Silane, dimethyl[2-(pentafluorophenyl)ethyl]- (chemical formula: C10H10F5Si), is a compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this silane derivative, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a dimethylsilyl group attached to a pentafluorophenyl ethyl moiety. The presence of fluorine atoms contributes to its lipophilicity and potential bioactivity. The structural characteristics can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C10H10F5Si |
| Molecular Weight | 236.25 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Biological Activity Overview
Research into the biological activity of silane derivatives, including dimethyl[2-(pentafluorophenyl)ethyl]-, has revealed several potential pharmacological effects:
- Cytotoxicity : Preliminary studies indicate that certain silane compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the micromolar range against HeLa cells, suggesting potential for anticancer applications .
- Antimicrobial Properties : Some silanes have been investigated for their antimicrobial activities. While specific data on the antimicrobial effects of dimethyl[2-(pentafluorophenyl)ethyl]- is limited, related compounds have demonstrated effectiveness against bacterial strains .
- Enzyme Inhibition : Silanes can act as enzyme inhibitors in biochemical pathways. For instance, studies have shown that silane derivatives can inhibit kinase activity, which is crucial in cancer progression .
Case Study 1: Cytotoxicity Assessment
A study assessed the cytotoxic effects of silane derivatives on HeLa cells, measuring cell viability through MTT assays. The results indicated that compounds with similar functional groups exhibited significant cytotoxicity, with IC50 values ranging from 5 to 20 μM. This suggests that silane, dimethyl[2-(pentafluorophenyl)ethyl]-, may possess similar properties warranting further investigation.
Case Study 2: Antimicrobial Activity
Research into the antimicrobial properties of silanes revealed that certain derivatives could inhibit the growth of Gram-positive and Gram-negative bacteria. While specific data for dimethyl[2-(pentafluorophenyl)ethyl]- is not yet available, other pentafluorophenyl-substituted silanes have shown promise against common pathogens .
The biological activity of silane compounds often involves several mechanisms:
- Cell Membrane Interaction : The lipophilic nature of pentafluorophenyl groups may facilitate interaction with cellular membranes, leading to increased permeability and subsequent cytotoxic effects.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that silanes can induce oxidative stress in cells, contributing to their cytotoxic effects.
- Enzyme Modulation : By acting as competitive inhibitors or through non-covalent interactions with enzymes, silanes can disrupt critical biological pathways.
Safety and Toxicity
While preliminary studies indicate potential therapeutic benefits, it is crucial to evaluate the safety profile of silane compounds. Toxicity assessments should include:
- Acute Toxicity Studies : Evaluating the lethality of the compound in animal models.
- Chronic Toxicity Assessments : Long-term exposure studies to determine any adverse effects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing silane, dimethyl[2-(pentafluorophenyl)ethyl]-?
- Methodology : Synthesis typically involves palladium-catalyzed cross-coupling between pentafluorophenyl-containing precursors and dimethylsilane derivatives. Key steps include:
- Precursor preparation : Reacting 2-(pentafluorophenyl)ethyl bromide with a silane precursor (e.g., dimethylchlorosilane) under inert atmosphere.
- Catalytic coupling : Using Pd(PPh₃)₄ as a catalyst and triethylamine as a base in anhydrous THF at 60–80°C for 12–24 hours .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by vacuum distillation to isolate the pure product.
Q. How is the compound characterized to confirm its structural integrity?
- Analytical workflow :
- NMR spectroscopy : ¹H NMR to confirm dimethylsilane protons (δ 0.1–0.3 ppm) and ¹⁹F NMR for pentafluorophenyl groups (δ -140 to -160 ppm, splitting patterns indicate para/meta substitution).
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns.
- X-ray crystallography : Single-crystal analysis (if applicable) to resolve bond lengths and angles, particularly the Si–C and C–F interactions .
Q. What are the stability considerations for handling this compound?
- Key factors :
- Moisture sensitivity : The silane group is prone to hydrolysis; store under inert gas (Ar/N₂) in sealed Schlenk flasks.
- Thermal stability : Decomposition observed above 150°C; avoid prolonged heating during synthesis.
- Safety protocols : Use fume hoods, PPE (gloves, goggles), and adhere to waste disposal guidelines for fluorinated compounds .
Advanced Research Questions
Q. How do electronic effects of the pentafluorophenyl group influence reactivity in cross-coupling reactions?
- Mechanistic insights :
- The electron-withdrawing pentafluorophenyl group enhances electrophilicity at the silicon center, facilitating nucleophilic substitution.
- Computational studies (DFT) show reduced LUMO energy at Si, enabling faster reaction kinetics with Grignard reagents or organozinc compounds .
- Contradiction note : Some studies report steric hindrance from the bulky pentafluorophenyl group slows reactivity; this is resolved by optimizing solvent polarity (e.g., DMF vs. THF) .
Q. What strategies mitigate side reactions during functionalization of the silane group?
- Experimental design :
- Protecting groups : Use tert-butyldimethylsilyl (TBS) to temporarily protect reactive sites during multi-step syntheses.
- Low-temperature reactions : Conduct substitutions at -78°C (dry ice/acetone bath) to suppress siloxane formation.
- Catalyst screening : Test Pd vs. Ni catalysts to minimize undesired β-hydride elimination .
Q. How can this compound serve as a precursor for surface-functionalized materials?
- Application case study :
- Self-assembled monolayers (SAMs) : Deposit the compound on silicon wafers via chemical vapor deposition (CVD) to create hydrophobic surfaces.
- Characterization : Contact angle measurements (>110° for water) and XPS to confirm Si–O–Si bonding at the interface.
- Data inconsistency : Contradictory reports on monolayer uniformity may arise from solvent purity; use HPLC-grade toluene for deposition .
Data Contradiction Analysis
Q. Why do NMR spectra sometimes show unexpected splitting patterns for the pentafluorophenyl group?
- Troubleshooting :
- Impurity analysis : Trace solvents (e.g., DCM) or moisture may cause splitting; re-purify via recrystallization in hexane.
- Dynamic effects : Fluorine coupling at high temperatures can mask splitting; acquire spectra at 25°C or lower.
- Referencing : Calibrate ¹⁹F NMR shifts using internal standards (e.g., CFCl₃) to resolve discrepancies .
Safety and Compliance
Q. What are the critical safety protocols for handling fluorinated silanes?
- Best practices :
- Ventilation : Use gloveboxes or fume hoods rated for volatile fluorinated compounds.
- Waste management : Segregate fluorinated waste in designated containers; collaborate with certified disposal agencies.
- Emergency response : Neutralize spills with sodium bicarbonate and report exposures per OSHA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
